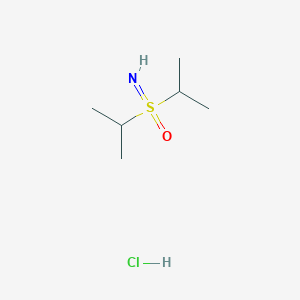

Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride

Description

Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride is a chemical compound with a unique structure that includes an imino group, propan-2-yl groups, and a lambda6-sulfanone moiety

Properties

IUPAC Name |

imino-oxo-di(propan-2-yl)-λ6-sulfane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NOS.ClH/c1-5(2)9(7,8)6(3)4;/h5-7H,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHALRCQXKFYTLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=N)(=O)C(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an imino compound with propan-2-yl groups and a sulfur-containing reagent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different sulfur-containing species.

Substitution: The imino and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Synthesis of Complex Molecules

Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride serves as a crucial building block in organic synthesis. Its unique functional groups allow for the formation of more complex molecular structures through various reactions such as nucleophilic substitutions and polymerization processes. This capability is essential in developing new materials and specialty chemicals used in industrial applications.

Catalysis

The compound has shown promise as a catalyst in several chemical reactions. Its ability to facilitate reactions while remaining unchanged makes it a valuable tool in synthetic chemistry, particularly in processes requiring specific conditions that enhance yield and selectivity.

Research indicates that derivatives of this compound may exhibit significant biological activity, making them candidates for therapeutic applications. Studies have demonstrated that this compound can interact with various biological targets, potentially leading to the development of new drugs aimed at treating diseases associated with enzyme dysregulation.

Enzyme Interaction Studies

The compound is useful in studying enzyme interactions, particularly those involving metalloproteinases. By inhibiting specific enzymes, it can help elucidate the mechanisms underlying various biological processes and disease states, such as cancer metastasis and inflammatory conditions.

Drug Development

This compound is being investigated for its potential role in drug development. Its structural properties allow it to be modified into various derivatives that may possess enhanced pharmacological profiles. Preliminary studies suggest that these derivatives could be effective in treating conditions like rheumatoid arthritis and other inflammatory diseases by inhibiting matrix metalloproteinases involved in tissue degradation.

Case Studies

Several case studies have highlighted the efficacy of compounds derived from this compound in preclinical models:

- A study demonstrated that a derivative reduced tumor growth in mice by inhibiting metalloproteinase activity, suggesting its potential as an anti-cancer agent.

- Another investigation revealed improvements in wound healing in diabetic models when treated with formulations containing this compound, indicating its role in enhancing tissue repair mechanisms.

Specialty Chemicals Production

In industrial chemistry, this compound is utilized for producing specialty chemicals that require specific reactivity and stability. Its unique properties make it suitable for applications in materials science, including the development of polymers with enhanced mechanical properties.

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Enhanced reaction yields and selectivity |

| Catalysis | Facilitating various chemical reactions | Improved efficiency in synthetic processes |

| Biological Research | Studying enzyme interactions | Insights into disease mechanisms |

| Drug Development | Therapeutic agents for inflammatory diseases | Potential treatments for chronic conditions |

| Industrial Chemistry | Production of specialty chemicals | Development of advanced materials |

Mechanism of Action

The mechanism of action of Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride include other sulfur-containing imino compounds and derivatives with propan-2-yl groups. Examples include:

- Iminobis(methyl)-lambda6-sulfanone

- Iminobis(ethyl)-lambda6-sulfanone

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride, with the CAS number 2230803-37-7, is a sulfoximine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.

- Molecular Formula : C₆H₁₆ClNOS

- Molecular Weight : 185.7153 g/mol

- SMILES Representation : CC(S(=O)(=N)C(C)C)C.Cl

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

-

Antimicrobial Activity :

- Compounds containing sulfonamide moieties, similar to iminobis(propan-2-yl)-lambda6-sulfanone, have demonstrated significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown that related compounds exhibit minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL against pathogens like Staphylococcus aureus and Candida albicans .

-

Antioxidant Properties :

- The antioxidant capacity of sulfoximines has been highlighted in recent studies, where they were evaluated using DPPH radical scavenging assays. The results indicated that certain derivatives exhibit significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .

- Potential Antiviral Activity :

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Study 1: Antimicrobial Evaluation

A study published in 2022 assessed various pyrazole-sulfonamide derivatives for their antimicrobial properties. Among these, compounds with structural similarities to iminobis(propan-2-yl)-lambda6-sulfanone showed notable activity against Candida albicans with MIC values as low as 62.5 µg/mL .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 4f | 62.5 | Antifungal |

| 4g | 125 | Antibacterial |

Study 2: Antioxidant Activity Assessment

In another investigation, a series of sulfoximine compounds were tested for their antioxidant capacities using the DPPH assay. Results indicated that certain derivatives exhibited comparable or superior activity compared to standard antioxidants like butylhydroxytoluene (BHT) .

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| A | 15 | Better than BHT |

| B | 25 | Comparable |

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with key biological targets:

- Enzyme Inhibition : Molecular docking studies have shown that this compound can bind effectively to enzymes involved in microbial metabolism, potentially inhibiting their function and leading to antimicrobial effects .

- Radical Scavenging Mechanism : The antioxidant activity is likely due to the compound's ability to donate electrons and neutralize free radicals, reducing oxidative damage in cells .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis protocol for Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, followed by purification via recrystallization or chromatography. Critical parameters include solvent choice (e.g., polar aprotic solvents for sulfone formation), temperature control to avoid side reactions, and stoichiometric ratios of reactants. Characterization should include -NMR, -NMR, and mass spectrometry to confirm molecular structure. For crystalline forms, X-ray diffraction (using programs like SHELXL for refinement) ensures structural accuracy .

Q. How can researchers ensure the purity and stability of this compound during storage?

- Methodological Answer : Stability studies under varying conditions (temperature, humidity, light) are essential. Use techniques like HPLC to monitor degradation products. Store the compound in airtight containers under inert gas (e.g., nitrogen) at -20°C. Solubility in water (due to the hydrochloride salt) necessitates desiccants to prevent hygroscopic degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : -NMR identifies proton environments (e.g., isopropyl groups at δ ~1.2 ppm).

- FT-IR : Confirms functional groups (e.g., S=O stretching at ~1300 cm).

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- XRD : Resolves crystal packing and stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can simulate reaction pathways, such as nucleophilic attack at the sulfone sulfur. Software like Gaussian or ORCA models transition states and activation energies. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What strategies address contradictions in experimental data (e.g., unexpected byproducts during synthesis)?

- Methodological Answer :

- Hypothesis Testing : Re-examine reaction conditions (e.g., trace moisture leading to hydrolysis).

- Isolation and Characterization : Use preparative TLC/HPLC to isolate byproducts; analyze via MS/NMR.

- Statistical Validation : Apply ANOVA to assess reproducibility across trials .

Q. How does the hydrochloride salt form influence the compound’s bioavailability in pharmacological studies?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility, improving dissolution rates. Use in vitro assays (e.g., Caco-2 cell permeability) to compare bioavailability with freebase forms. Pharmacokinetic studies in model organisms (e.g., rodents) quantify absorption and half-life differences .

Key Methodological Notes

- Crystallography : SHELX programs are preferred for refining X-ray data due to their robustness in handling twinned crystals or high-resolution datasets .

- Safety Protocols : Follow Sigma-Aldrich’s guidelines for handling hygroscopic and irritant compounds, including PPE (gloves, goggles) and fume hood use .

- Statistical Rigor : Ensure sample sizes ≥3 replicates for quantitative studies to minimize Type I/II errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.